
9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives .
Aplicaciones Científicas De Investigación
9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
9H-Purin-6-amine, 8-(4-aminophenyl)-: Another purine derivative with similar structural features.
9-(4-Aminophenyl)-9H-purin-6-amine: Shares the purine core but differs in the substitution pattern.
Uniqueness
9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
115204-62-1 |
|---|---|
Fórmula molecular |
C14H15ClN6 |
Peso molecular |
302.76 g/mol |
Nombre IUPAC |
9-[(4-aminophenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H15ClN6/c1-20(2)12-11-13(19-14(15)18-12)21(8-17-11)7-9-3-5-10(16)6-4-9/h3-6,8H,7,16H2,1-2H3 |
Clave InChI |
YMZDRVLWLRZEMP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)

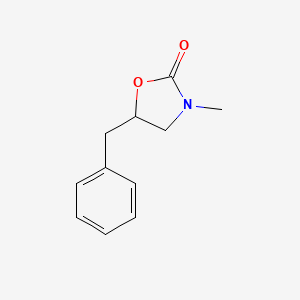

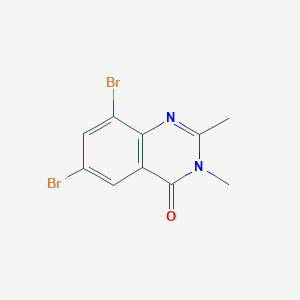
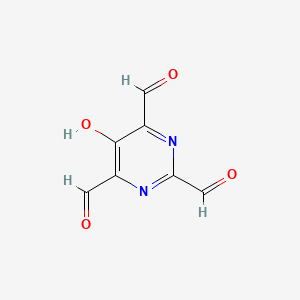

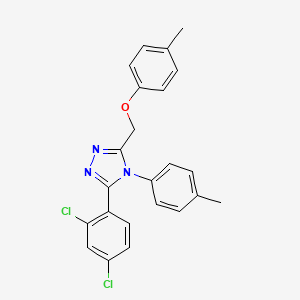
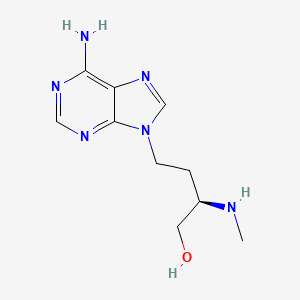
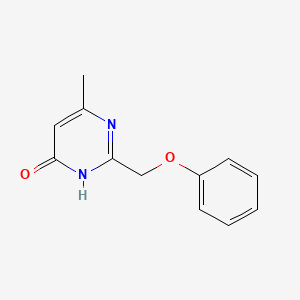
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)
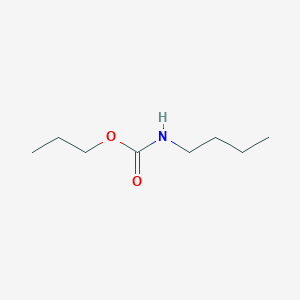
![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)

